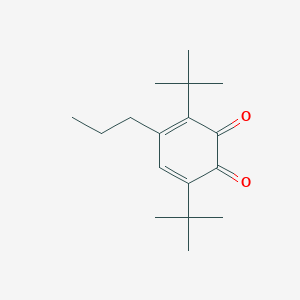
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is an organic compound known for its unique structure and properties It is a derivative of cyclohexadiene and features two tert-butyl groups and a propyl group attached to the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butyl-substituted cyclohexadienes. One common method includes the use of strong oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form cyclohexadiene derivatives with different substitution patterns.
Substitution: The tert-butyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Cyclohexadiene derivatives with altered substitution patterns.
Substitution Products: Compounds with different functional groups replacing the tert-butyl or propyl groups.
Aplicaciones Científicas De Investigación
3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Catalysis: Studied for its role as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Explored for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and interact with other molecules. The compound’s tert-butyl and propyl groups influence its reactivity and stability, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Another tert-butyl-substituted compound with different functional groups.
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant with tert-butyl groups.
3,5-Di-tert-butyl-1,2-benzoquinone: A quinone derivative with tert-butyl groups.
Uniqueness: 3,6-Di-tert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and propyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
168331-77-9 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-4-propylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C17H26O2/c1-8-9-11-10-12(16(2,3)4)14(18)15(19)13(11)17(5,6)7/h10H,8-9H2,1-7H3 |
Clave InChI |
IPPQLUVEEYAMDM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)C(=O)C(=C1)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


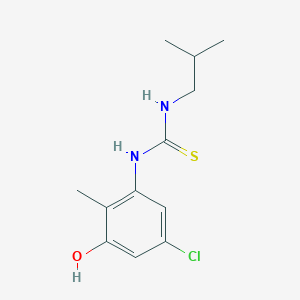
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
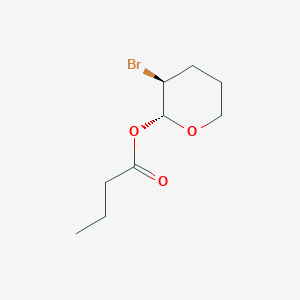
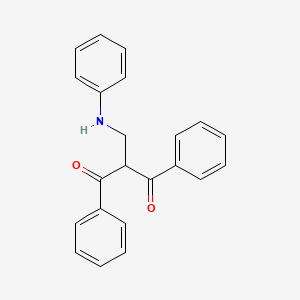
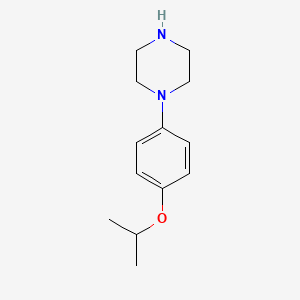
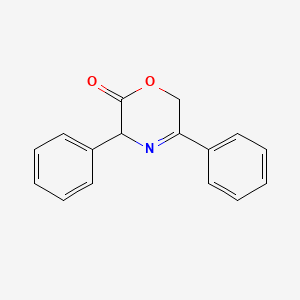
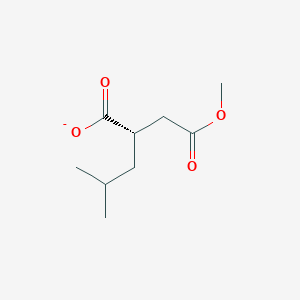
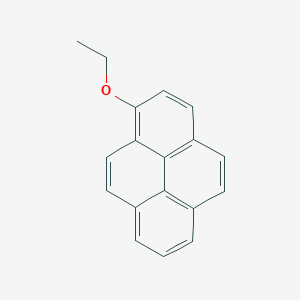
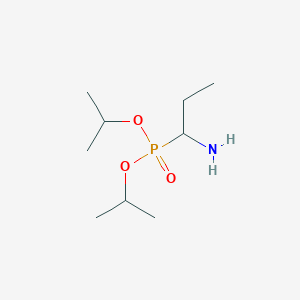
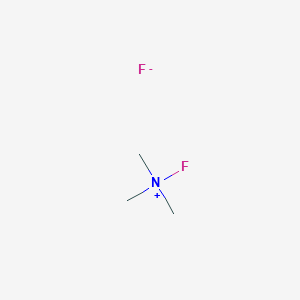
![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
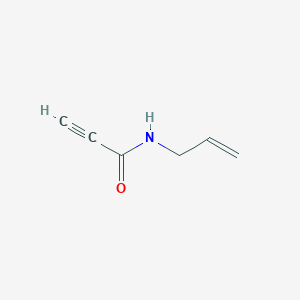
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
